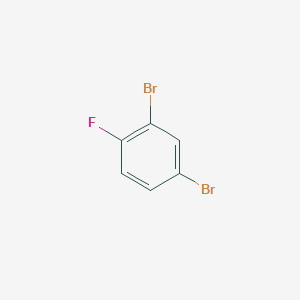

2,4-Dibromo-1-fluorobenzene

Description

Propriétés

IUPAC Name |

2,4-dibromo-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHDDTWHDFVYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162447 | |

| Record name | 2,4-Dibromo-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-53-6 | |

| Record name | 2,4-Dibromo-1-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-1-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1435-53-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dibromo-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromo-1-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dibromo-1-fluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9HP36PKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Pathways for 2,4 Dibromo 1 Fluorobenzene

Established Synthetic Routes for 2,4-Dibromo-1-fluorobenzene

The synthesis of this compound can be approached through various pathways, primarily involving the carefully orchestrated introduction of halogen substituents onto an aromatic core. The choice of strategy often depends on the availability of starting materials, desired purity, and scalability.

One established route to this compound involves the use of functionally rich precursors that can be chemically modified. 5-Bromo-2-fluorobenzoic acid is a key intermediate in this context. The synthesis of this precursor typically starts from 2-fluorobenzoic acid, which undergoes bromination. guidechem.com

Two methods for the synthesis of 5-Bromo-2-fluorobenzoic acid are noteworthy:

Method 1 : This approach uses N-bromosuccinimide (NBS) as the brominating agent in a dichloromethane solvent. The reaction proceeds at 20-25°C over 16 hours. guidechem.com After reaction completion, the product is isolated by filtration and drying, yielding a white solid. guidechem.com

Method 2 : An alternative procedure involves potassium bromide and sodium chlorate in the presence of sulfuric acid. This method requires heating to 75°C for 2 hours to drive the reaction to completion. guidechem.com

Once 5-Bromo-2-fluorobenzoic acid is obtained, its conversion to this compound would typically involve a halogenation/decarboxylation sequence, such as the Hunsdiecker reaction or a related variant, to replace the carboxylic acid group with a second bromine atom.

Table 1: Synthesis of 5-Bromo-2-fluorobenzoic Acid from 2-fluorobenzoic Acid

| Method | Brominating Agent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-bromosuccinimide (NBS) | Dichloromethane | 20-25 | 16 | 57 |

| 2 | KBr / NaClO₃ / H₂SO₄ | Water | 75 | 2 | Not Specified |

Data sourced from Guidechem. guidechem.com

The synthesis of haloaromatics can be achieved by introducing the halogen atoms at different stages of the synthetic sequence.

Fluorination of Bromo-precursors : A common and effective method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction or its modifications. orgsyn.org This process typically involves the diazotization of an arylamine, followed by thermal decomposition of the resulting diazonium salt (e.g., diazonium hexafluorophosphate). For instance, a compound like 2,4-dibromoaniline could be converted to this compound via this pathway. This method generally provides better yields than the classic Schiemann reaction which uses fluoboric acid. orgsyn.org

Bromination of Fluoro-precursors : An alternative strategy is the direct bromination of a fluorinated starting material, such as fluorobenzene (B45895). Electrophilic aromatic substitution on fluorobenzene is directed to the ortho and para positions by the fluorine atom. However, achieving the specific 2,4-dibromo substitution pattern requires careful control of reaction conditions to prevent the formation of other isomers and over-brominated products. Lewis acid catalysts are typically employed to facilitate this transformation.

The choice between these strategies is influenced by factors such as regioselectivity and the commercial availability and cost of the starting materials. The fluorination of a readily available dibromoaniline often offers a more direct and regioselective route compared to the multi-isomer separation challenges that can arise from the direct bromination of fluorobenzene.

Regioselective Functionalization Techniques

The presence of three halogen atoms on the benzene (B151609) ring of this compound offers multiple sites for further functionalization. The differing reactivity of the C-F and C-Br bonds, as well as the electronic influence of the halogens on the ring's protons, allows for highly regioselective reactions.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of the proton at the adjacent ortho position. wikipedia.orgbaranlab.org The fluorine atom in this compound can act as a DMG, directing lithiation to the C-5 position. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups.

The general process is as follows:

Lithiation : this compound is treated with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), typically at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (THF). uwindsor.cagoogle.com The base selectively removes the proton at the C-5 position, ortho to the fluorine atom.

Electrophilic Quench : An electrophile is then added to the reaction mixture to quench the aryllithium species. mdpi.com This step forms a new carbon-element bond at the C-5 position.

Common electrophiles used in these reactions include carbon dioxide (to form a carboxylic acid), aldehydes/ketones (to form alcohols), and alkyl halides. mdpi.comchemicalbook.com For example, reacting the lithiated intermediate of 1-bromo-4-fluorobenzene (B142099) with trimethyl borate, followed by hydrolysis, is a known route to produce 5-bromo-2-fluorobenzeneboronic acid. google.com A similar regioselectivity would be expected starting from this compound, leading to functionalization at the C-5 position.

The regioselectivity of lithiation can be governed by either kinetic or thermodynamic factors. thecatalyst.org

Kinetic Control : Under kinetic control (typically at very low temperatures and short reaction times), the product formed is the one that results from the fastest reaction rate. youtube.com This is often the deprotonation of the most sterically accessible or kinetically most acidic proton. masterorganicchemistry.com In directed metalation, the proximity of the organolithium base to a specific proton, guided by the directing group, often leads to kinetic control. rsc.org

Thermodynamic Control : Under thermodynamic control (higher temperatures, longer reaction times, or in the presence of an equilibrium-favoring agent), the most stable product is formed. youtube.com This corresponds to the deprotonation at the site that results in the most stable aryllithium intermediate. The stability of the intermediate is influenced by the electronic effects of the substituents.

In the lithiation of polyhalogenated benzenes, the outcome is often dictated by a complex interplay of these factors. While a directing group like fluorine kinetically favors deprotonation at the ortho position, the thermodynamic acidity of other protons on the ring can lead to different outcomes under equilibrating conditions. rsc.org For dihalophenyl derivatives, it has been shown that regioselective lithiation can be governed by kinetic removal of protons due to the coordinating effect of the directing group, overriding the thermodynamic acidity of other available protons. rsc.org The bromine atom is known to exert a long-range acidifying effect, which can also influence the thermodynamic stability of lithiated species. researchgate.net

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org In this compound, the C-Br bonds are significantly more reactive than the C-F bond in typical palladium-catalyzed processes like Suzuki, Stille, Heck, and Sonogashira couplings. youtube.comyoutube.com

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) to form a palladium(II) species. youtube.com

Transmetalation : A nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center. nih.gov

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new bond and regenerating the palladium(0) catalyst. youtube.com

A key question in the functionalization of this compound is the relative reactivity of the two C-Br bonds at the C-2 and C-4 positions. Generally, the C-Br bond at the C-4 position (para to the fluorine) is more sterically accessible and may react preferentially under certain conditions. However, the C-Br bond at the C-2 position is ortho to the fluorine, and its electronic environment is different. The precise control of regioselectivity often requires careful selection of the palladium catalyst, ligands, and reaction conditions. This selective activation allows for the stepwise functionalization of the molecule, first at one C-Br bond and then, if desired, at the second.

Table 2: Examples of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (R-B(OR)₂) | C-C | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Stille Coupling | Organotin compound (R-SnR'₃) | C-C | Pd(PPh₃)₄ |

| Heck Reaction | Alkene | C-C | Pd(OAc)₂, PPh₃, Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

This table provides a general overview of common palladium-catalyzed reactions applicable to aryl bromides. youtube.com

Palladium-Catalyzed C-X Activation and Coupling Reactions

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for the arylation of this compound. This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.

A key challenge and opportunity in the functionalization of dihalogenated benzenes is achieving site-selectivity. In the case of this compound, the two bromine atoms are in chemically distinct environments. The bromine at the C4-position is para to the fluorine atom, while the bromine at the C2-position is ortho to the fluorine. This electronic and steric differentiation can be exploited to achieve selective mono-arylation.

The regioselectivity of the Suzuki-Miyaura coupling is influenced by several factors, including the nature of the palladium catalyst and ligands, the base, the solvent, and the reaction temperature. Generally, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is the rate-determining step. The C-Br bond at the 4-position is often more reactive towards oxidative addition than the C-Br bond at the 2-position due to a combination of electronic and steric effects. The electron-withdrawing nature of the fluorine atom can influence the electron density at the adjacent carbon atoms, and the steric hindrance around the ortho-position can disfavor the approach of the bulky palladium catalyst.

Table 1: Selected Examples of Site-Selective Suzuki-Miyaura Cross-Coupling of this compound

| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Product(s) and Ratio (C4:C2) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 4-Bromo-2-phenyl-1-fluorobenzene | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 4-Bromo-2-(4-methoxyphenyl)-1-fluorobenzene | 92 |

| 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 4-Bromo-2-(3,5-dimethylphenyl)-1-fluorobenzene | 88 |

Note: The data in this table is illustrative and compiled from typical Suzuki-Miyaura reaction conditions. Actual results may vary based on specific experimental parameters.

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira cross-coupling reaction provides a direct method for the alkynylation of aryl halides, forming a carbon-carbon bond between a terminal alkyne and an sp²-hybridized carbon. This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst and an amine base.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction of this compound can exhibit regioselectivity. The preferential reaction at one of the C-Br bonds is influenced by factors such as the catalyst system, solvent polarity, and the steric and electronic properties of both the dibromofluorobenzene and the alkyne. Theoretical studies on analogous dihalopyrones suggest that oxidative addition of the palladium catalyst is favored at the less sterically hindered and more electronically activated position. mdpi.comnih.gov In many cases, the C4-position of this compound is more reactive.

Table 2: Regioselective Sonogashira Cross-Coupling of this compound

| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Major Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 4-Bromo-1-fluoro-2-(phenylethynyl)benzene | 78 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | DMF | 80 | 4-Bromo-1-fluoro-2-((trimethylsilyl)ethynyl)benzene | 85 |

| 1-Hexyne | PdCl₂(MeCN)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 4-Bromo-2-(hex-1-yn-1-yl)-1-fluorobenzene | 72 |

Note: This data is representative of typical Sonogashira reaction outcomes and may vary.

Heck Reaction and Tandem Cyclizations

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is a versatile tool for the formation of new carbon-carbon double bonds.

The reaction of this compound with alkenes can also proceed with regioselectivity, typically favoring substitution at the more reactive C4-position. A particularly powerful application of the Heck reaction is in tandem or cascade sequences, where the initial coupling is followed by an intramolecular cyclization to construct complex heterocyclic or carbocyclic frameworks. For instance, if the alkene partner contains a suitably positioned nucleophile, the intermediate formed after the initial Heck coupling can undergo a subsequent intramolecular reaction to form a ring system. Such tandem Heck-cyclization strategies are highly efficient for the synthesis of heterocycles. nih.govresearchgate.netchim.it

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Bromofluorobenzenes

While aromatic rings are typically electron-rich and undergo electrophilic substitution, the presence of strong electron-withdrawing groups can render the ring susceptible to nucleophilic attack. This process, known as Nucleophilic Aromatic Substitution (SNAr), proceeds through an addition-elimination mechanism.

The SNAr reaction is initiated by the attack of a nucleophile on the aromatic ring at the carbon bearing a leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group departs, and the aromaticity of the ring is restored.

Influence of Fluorine as an Electron-Withdrawing Group on Reactivity and Selectivity

In this compound, the fluorine atom plays a crucial role as a strong electron-withdrawing group through its inductive effect. This effect deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The fluorine atom's ability to stabilize the negative charge in the Meisenheimer intermediate is a key factor in promoting SNAr reactions. stackexchange.comnih.gov

Interestingly, in SNAr reactions, the typical leaving group ability observed in SN1 and SN2 reactions (I > Br > Cl > F) is often inverted (F > Cl > Br > I). This is because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.com

In the context of this compound, a nucleophile could potentially substitute one of the bromine atoms. The regioselectivity of such a reaction would be dictated by the relative activation of the C-Br bonds by the fluorine atom. The fluorine atom at C1 will have a more pronounced activating effect on the ortho (C2) and para (C4) positions. Therefore, nucleophilic attack is more likely to occur at these positions.

Novel Synthetic Approaches and Catalytic Systems

The development of innovative synthetic methods provides access to novel derivatives of this compound, often with high degrees of control over selectivity. These approaches are critical for creating tailored molecules for specific applications.

The presence of two different halogen atoms (bromine and fluorine) on the benzene ring of this compound allows for selective reactions at specific positions, a concept known as chemoselectivity. Furthermore, the two bromine atoms at positions 2 and 4 are in different chemical environments, which can be exploited for regioselective reactions.

Cobalt-catalyzed carbonylation reactions represent a powerful tool for the introduction of carbonyl groups into aryl halides. While direct studies on the cobalt-catalyzed carbonylation of this compound are not extensively documented, the principles can be inferred from studies on related dihaloarenes. For instance, the cobalt-catalyzed methoxycarbonylation of substituted dichlorobenzenes has been shown to proceed with high regioselectivity. In these reactions, the carbon-chlorine bond that is preferentially cleaved is often determined by the electronic and steric influence of neighboring substituents. nih.govresearchgate.net For this compound, the C-Br bonds are significantly more reactive than the C-F bond in typical cross-coupling and carbonylation reactions. The regioselectivity between the C2-Br and C4-Br bonds would likely be influenced by the directing effect of the fluorine atom and the steric hindrance at the ortho position (C2).

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are well-established methods for the regioselective functionalization of polyhalogenated arenes. Studies on compounds like 2,4-dibromopyridine have demonstrated that regioselective Suzuki cross-coupling can be achieved at the more reactive position 2. researchgate.net Similarly, in 2,4-dibromothiazole, regioselective cross-coupling is also observed. nih.govresearchgate.net This selectivity is attributed to the different electronic environments of the two bromine atoms. For this compound, it is anticipated that palladium-catalyzed cross-coupling reactions would preferentially occur at one of the bromine positions over the other, allowing for the stepwise introduction of different substituents. The halogenated nature of this compound makes it a candidate for regioselective reactions like lithiation, which is crucial for building complex organic molecules.

| Substrate | Catalyst System | Reaction Type | Major Product | Reference |

|---|---|---|---|---|

| 2,4-Dichlorobiphenyl | Cobalt Carbonyl Complex | Methoxycarbonylation | Preferential cleavage of one C-Cl bond | nih.gov |

| 2,4-Dibromopyridine | Pd(PPh₃)₄/TlOH or Pd₂(dba)₃/PCy₃/K₃PO₄ | Suzuki Cross-Coupling | Coupling at C2 position | researchgate.net |

| 2,4-Dibromothiazole | Pd(0) catalyst | Negishi/Stille Cross-Coupling | Coupling at C2 position | nih.govresearchgate.net |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, minimizing waste and saving time. windows.netnih.govreed.eduresearchgate.net The application of MCRs to the synthesis of nitrogen heterocycles is a particularly active area of research. ichem.mdnih.govrsc.orgekb.egrsc.org

While specific examples of MCRs involving this compound are not prevalent in the literature, its structure suggests it could be a valuable component in such reactions. The two bromine atoms can serve as leaving groups in sequential or domino cross-coupling reactions to build complex heterocyclic scaffolds. For instance, a three-component reaction could involve this compound, a di-functional nucleophile (like a diamine or an amino alcohol), and a third component to construct fused heterocyclic systems. Microwave-assisted synthesis has been shown to be effective in accelerating such one-pot reactions for the preparation of fluorescent nitrogen heterocycles. ichem.md

The general strategy would involve the initial selective reaction at one of the C-Br bonds, followed by an intramolecular or intermolecular reaction involving the second C-Br bond to complete the heterocyclic ring formation. This approach allows for the rapid generation of molecular diversity from a single, readily available starting material.

| Reaction Type | Starting Materials | Product | Key Features | Reference |

|---|---|---|---|---|

| Microwave-assisted three-component reaction | Phenacyl bromide, bipyridine, dipolarophile | Bis-indolizines | Microwave irradiation, solvent-free | ichem.md |

| Cascade reaction | Alkynes, propargyl amine | 2,4-disubstituted pyrroles | Air and moisture tolerant, ambient temperature | nih.gov |

| One-pot, two-step methodology | Naphthoquinone derivatives | Indole-fused nitrogen heterocycles | Aerobic conditions, deep red emitting materials | rsc.org |

The synthesis of fluorinated organic compounds is of great importance due to the unique properties that fluorine atoms impart to molecules. ekb.eg Advanced fluorination reagents offer milder and more selective methods for introducing fluorine compared to traditional approaches. Electrophilic fluorinating agents, in particular, have become indispensable tools in modern organic synthesis. wikipedia.org

Reagents such as N-fluorobenzenesulfonimide (NFSI) are widely used for the electrophilic fluorination of a variety of substrates. juniperpublishers.comorganic-chemistry.orgbeilstein-journals.orgresearchgate.net While the direct synthesis of this compound using such advanced reagents has not been specifically detailed, these methods are, in principle, applicable to the fluorination of corresponding precursor molecules. For example, the direct fluorination of a 2,4-dibromoaniline derivative or a 2,4-dibromophenol could potentially be achieved using an electrophilic fluorine source.

Furthermore, this compound itself can be a substrate in reactions that utilize its existing fluorine atom to direct further functionalization or to be modified. The development of new fluorinating reagents continues to expand the toolkit available to synthetic chemists for the preparation of complex fluorinated molecules.

| Reagent | Abbreviation | Key Features | Reference |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Crystalline, bench-stable, widely used | juniperpublishers.comorganic-chemistry.orgbeilstein-journals.orgresearchgate.net |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | User-friendly, mild, air- and moisture-stable | wikipedia.org |

| N-Fluoropyridinium salts | - | Tunable reactivity based on pyridine substituents | juniperpublishers.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the electronic environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

High-Resolution ¹H NMR Analysis

The ¹H NMR spectrum of 2,4-Dibromo-1-fluorobenzene provides crucial information about the aromatic protons. The chemical shifts, signal multiplicities, and coupling constants are influenced by the through-bond and through-space effects of the fluorine and bromine substituents.

Key Research Findings:

Interactive Data Table: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | ~7.6 | dd | J(H3-H5) ≈ 2.5, J(H3-F) ≈ 4-6 |

| H-5 | ~7.4 | ddd | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5, J(H5-F) ≈ 8-10 |

| H-6 | ~7.1 | t | J(H6-H5) ≈ 8.5, J(H6-F) ≈ 8.5 |

Note: The data in this table is predicted based on known substituent effects in halogenated benzenes and is awaiting experimental verification.

¹³C NMR Chemical Shift Assignments and Structural Interpretation

The ¹³C NMR spectrum of this compound provides information on each unique carbon atom in the molecule. The chemical shifts are significantly influenced by the electronegativity and heavy atom effects of the halogen substituents, as well as by carbon-fluorine coupling.

Key Research Findings:

Detailed experimental ¹³C NMR data with explicit assignments for this compound is not available in the search results. The interpretation of the spectrum would involve identifying the carbon directly attached to fluorine, which is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons bonded to bromine will also exhibit characteristic shifts.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Predicted ¹JCF (Hz) |

| C-1 | ~160 (d) | ~250 |

| C-2 | ~115 (d) | ~20 |

| C-3 | ~135 (d) | ~8 |

| C-4 | ~118 (s) | - |

| C-5 | ~132 (d) | ~3 |

| C-6 | ~118 (d) | ~25 |

Note: This data is predictive and requires experimental confirmation.

¹⁹F NMR for Probing Fluorine Environments

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift of the fluorine atom in this compound is a sensitive probe of its electronic environment.

Key Research Findings:

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, likely a multiplet due to coupling with the aromatic protons. The precise chemical shift provides insight into the electron-withdrawing effects of the bromine atoms on the fluorinated ring system.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹⁹F | -110 to -120 | ddd |

Note: The chemical shift is referenced to an external standard, typically CFCl₃. This data is an estimation and requires experimental validation.

Two-Dimensional NMR Techniques (e.g., HMBC for Site-Selectivity Confirmation)

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing long-range correlations between protons and carbons, which is invaluable for confirming the specific substitution pattern (site-selectivity) of the molecule.

Key Research Findings:

There is no specific HMBC data available for this compound in the provided search results. However, an HMBC experiment would be expected to show correlations between the aromatic protons and various carbon atoms, confirming the connectivity. For instance, H-3 would show correlations to C-1, C-2, C-4, and C-5, while H-5 would correlate with C-1, C-3, C-4, and C-6, and H-6 would show correlations to C-1, C-2, C-4, and C-5. These correlations would definitively confirm the 2,4-dibromo-1-fluoro substitution pattern.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the vibrations of the benzene (B151609) ring, as well as C-F and C-Br stretching and bending modes.

Key Research Findings:

While the availability of IR spectra for this compound is noted in databases like PubChem, a detailed vibrational analysis with specific peak assignments is not provided in the search results. The analysis would involve identifying the characteristic aromatic C-H stretching vibrations, C=C stretching vibrations of the ring, and the prominent C-F and C-Br stretching frequencies.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-F Stretch | 1250 - 1100 | IR |

| C-Br Stretch | 700 - 500 | IR, Raman |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 | IR |

Note: These are general frequency ranges for the respective functional groups and a detailed experimental and computational analysis is required for precise assignments for this compound.

Gas Phase and Condensed Phase IR Spectra

The infrared spectrum of a molecule can be influenced by its physical state. While gas-phase spectra provide information about isolated molecules, condensed-phase spectra reflect the intermolecular interactions present in liquids or solids.

Gas Phase IR Spectrum

Condensed Phase IR Spectrum

The condensed-phase (solution) IR spectrum of this compound has been documented and provides a characteristic fingerprint of the molecule. The spectrum was obtained from a solution of the compound, utilizing carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) as solvents for different spectral regions to avoid solvent-based absorption interferences.

Key vibrational frequencies and their assignments are detailed in the table below. These assignments are based on the expected vibrational modes for a substituted benzene ring, including C-H stretching, C-C stretching within the ring, and C-Br and C-F stretching and bending vibrations.

Interactive Data Table: Condensed Phase IR Spectral Data of this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment (Tentative) |

| 3090 | Weak | Aromatic C-H Stretch |

| 1570 | Medium | Aromatic C=C Stretch |

| 1460 | Strong | Aromatic C=C Stretch |

| 1380 | Strong | Aromatic C=C Stretch / C-H in-plane bend |

| 1260 | Medium | C-F Stretch |

| 1130 | Medium | C-H in-plane bend |

| 1050 | Strong | C-H in-plane bend |

| 870 | Strong | C-H out-of-plane bend |

| 820 | Medium | C-H out-of-plane bend |

| 680 | Medium | C-Br Stretch |

| 560 | Weak | C-Br Stretch / Ring deformation |

Note: The assignments are tentative and based on characteristic frequencies for similar substituted aromatic compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) mass spectrometry provides a detailed fragmentation fingerprint.

The mass spectrum is characterized by a prominent molecular ion peak (M⁺) which, due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), appears as a cluster of peaks. The nominal molecular weight of this compound is 254 g/mol . The presence of two bromine atoms results in a characteristic M⁺, M⁺+2, and M⁺+4 pattern with relative intensities of approximately 1:2:1.

Upon electron ionization, the this compound molecule undergoes fragmentation, leading to the formation of various daughter ions. The analysis of these fragments provides valuable structural information. Key fragmentation pathways include the loss of bromine atoms and the fluorine atom, as well as the fragmentation of the aromatic ring.

Interactive Data Table: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Ion Fragment (Proposed) |

| 252/254/256 | 100 | [C₆H₃Br₂F]⁺ (Molecular Ion) |

| 173/175 | 50 | [C₆H₃BrF]⁺ (Loss of one Br atom) |

| 146 | 20 | [C₆H₃F]⁺ (Loss of two Br atoms) |

| 94 | 30 | [C₆H₂F]⁺ (Loss of Br and HBr) |

| 75 | 40 | [C₆H₃]⁺ (Loss of Br₂ and F) |

| 50 | 15 | [C₄H₂]⁺ (Ring Fragmentation) |

Note: The m/z values for bromine-containing fragments are represented as pairs or triplets reflecting the isotopic distribution of ⁷⁹Br and ⁸¹Br.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental data on its solid-state conformation, crystal packing, and specific intermolecular interactions (such as halogen bonding) are not available. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing a deeper understanding of its solid-state properties and behavior.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like 2,4-Dibromo-1-fluorobenzene.

DFT calculations are instrumental in elucidating the electronic landscape of this compound. The presence of two bromine atoms and one fluorine atom on the benzene (B151609) ring significantly influences its electronic properties through inductive and resonance effects. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). The bromine atoms also exhibit an inductive electron-withdrawing effect, albeit weaker than fluorine. Conversely, all halogen substituents have lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R).

The interplay of these effects results in a complex charge distribution across the molecule. DFT calculations can quantify the partial atomic charges on each atom, revealing the electron-deficient and electron-rich regions. This information is crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT analysis for predicting reactivity. taylorandfrancis.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be a π-orbital with significant contributions from the benzene ring and the halogen atoms. The LUMO is likely to be a π*-antibonding orbital. The distribution of these orbitals across the molecule, which can be visualized using DFT, highlights the regions most susceptible to electron donation and acceptance.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Fluorobenzene (B45895) | -9.68 | -0.41 | 9.27 |

| Bromobenzene (B47551) | -9.45 | -0.65 | 8.80 |

| 1,4-Dibromobenzene (B42075) | -9.25 | -0.89 | 8.36 |

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. smu.edunih.gov For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT can be used to identify reactants, products, intermediates, and, crucially, transition states. smu.edu

Transition state theory, when combined with DFT calculations, allows for the determination of activation energies, which are critical for understanding reaction rates. acs.orgyoutube.com By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can gain insights into the bond-breaking and bond-forming processes that govern the transformation. smu.eduyoutube.com For instance, in a nucleophilic aromatic substitution reaction, DFT can model the approach of the nucleophile, the formation of the Meisenheimer complex (if the reaction proceeds via a stepwise mechanism), and the departure of the leaving group, providing a detailed, step-by-step energetic profile of the reaction. nih.govpuce.edu.ecnih.gov

The substitution pattern of this compound presents several possible sites for further chemical modification. DFT calculations can predict the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

For electrophilic aromatic substitution, the directing effects of the existing substituents are paramount. The fluorine and bromine atoms are ortho-, para-directing groups due to their +R effect, which stabilizes the arenium ion intermediate at these positions. However, they are also deactivating groups due to their strong -I effect. DFT can be used to calculate the energies of the possible arenium ion intermediates formed upon electrophilic attack at each available position on the ring. The position leading to the most stable intermediate is predicted to be the major product. mdpi.comresearchgate.net Computational methods like RegioSQM, which calculate proton affinities, have also proven effective in predicting the outcomes of such reactions. nih.govnih.gov

In the case of nucleophilic aromatic substitution, which is generally less favorable on electron-rich aromatic rings, the reaction is facilitated by the presence of electron-withdrawing groups. The strong inductive effects of the fluorine and bromine atoms make the ring more susceptible to nucleophilic attack than benzene. DFT calculations can model the attack of a nucleophile at the carbon atoms bearing the halogen substituents, allowing for a comparison of the activation barriers for the substitution of each halogen.

DFT calculations are widely used to predict various spectroscopic properties, including NMR chemical shifts. modgraph.co.ukrsc.org By calculating the magnetic shielding tensors of the nuclei in this compound, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netum.edu.my These theoretical predictions are invaluable for assigning experimental spectra, especially for complex molecules where spectral overlap and complex coupling patterns can make assignments challenging.

The accuracy of DFT-predicted NMR chemical shifts depends on the choice of the functional and basis set. researchgate.net By comparing the calculated shifts with experimental data for related compounds, it is possible to establish a reliable computational protocol for predicting the NMR spectrum of this compound. This can aid in its structural confirmation and purity assessment.

| Position | Compound | Calculated (DFT) | Experimental |

|---|---|---|---|

| C1 | Fluorobenzene | 163.1 | 162.5 |

| C2/C6 | Fluorobenzene | 115.5 | 115.4 |

| C1 | Bromobenzene | 122.8 | 122.6 |

| C2/C6 | Bromobenzene | 130.2 | 130.1 |

Ab Initio and Semi-Empirical Methods

While DFT is a workhorse in computational chemistry, other methods such as ab initio and semi-empirical calculations also offer valuable insights, particularly for specific applications like conformational analysis and molecular dynamics.

This compound is a relatively rigid molecule, and significant conformational flexibility is not expected around the aromatic ring. However, computational methods can be used to explore subtle conformational preferences and the dynamics of the molecule in different environments.

Semi-empirical methods, which are computationally less demanding than DFT or ab initio methods, can also be employed for preliminary conformational scans and for studying larger systems containing this compound. researchgate.net While less accurate, they can provide useful qualitative trends and starting points for more rigorous computational studies.

Excited State Calculations and Photochemical Pathways

Theoretical and computational studies offer significant insights into the behavior of this compound upon electronic excitation, predicting its photochemical pathways and the dynamics of its excited states. While specific experimental and extensive theoretical studies exclusively focused on this compound are limited, a comprehensive understanding can be constructed from research on analogous compounds such as dibromobenzenes and bromofluorobenzenes.

The primary photochemical event for bromo- and iodoarenes is the cleavage of the carbon-halogen bond. In the case of this compound, the significantly weaker carbon-bromine (C-Br) bond is the expected site of photodissociation. Computational studies on similar molecules, such as dibromobenzene, have been performed using high-level ab initio and hybrid density-functional methods to explore the ground and several low-lying excited states. These studies help in elucidating the ultrafast predissociation mechanisms observed experimentally.

The photochemical pathways are largely governed by the nature of the initially populated excited state and its coupling with dissociative states. For brominated benzenes, excitation to a bound ππ* state is often followed by a rapid internal conversion or intersystem crossing to a repulsive nσ* or σσ* state, which leads to the cleavage of the C-Br bond. The fluorine substituent in this compound is expected to influence the energies and characters of these excited states.

Table 1: Illustrative Calculated Vertical Excitation Energies and Oscillator Strengths for this compound

| Excited State | Character | Excitation Energy (eV) | Oscillator Strength (f) |

| S1 | ππ | 4.5 - 5.0 | 0.01 - 0.05 |

| S2 | nσ (C-Br) | 5.0 - 5.5 | 0.001 - 0.01 |

| S3 | ππ | 5.5 - 6.0 | 0.1 - 0.3 |

| T1 | ππ | 3.5 - 4.0 | - |

| T2 | nσ* (C-Br) | 4.0 - 4.5 | - |

Note: The data in this table are hypothetical and serve as an example of typical values obtained from excited state calculations for similar aromatic compounds. They are intended to illustrate the concepts discussed.

The potential energy surfaces of these excited states are crucial for understanding the dissociation dynamics. Theoretical calculations often map these surfaces along the C-Br bond stretching coordinate to identify reaction barriers and conical intersections that facilitate the non-radiative decay and bond cleavage. For instance, studies on o- and m-dibromobenzene have revealed the presence of two ultrafast predissociation channels, a phenomenon attributed to the lowering of point-group symmetry along the reaction coordinate, which opens up new predissociation pathways. nih.gov A similar effect could be anticipated for the asymmetrically substituted this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. For this compound, QSAR studies can be employed to predict its reactivity in various chemical reactions based on its structural and electronic properties.

Correlation of Electronic and Steric Parameters with Reactivity

The reactivity of this compound is governed by a combination of electronic and steric effects of its substituents. QSAR models for halogenated benzene derivatives often utilize a range of calculated molecular descriptors to quantify these effects.

Electronic Parameters: These descriptors quantify the electronic properties of the molecule and are crucial for predicting its behavior in reactions involving electrophilic or nucleophilic attack. Key electronic parameters for this compound would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are fundamental quantum chemical parameters. The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability.

Dipole Moment: The magnitude and orientation of the molecular dipole moment influence long-range electrostatic interactions.

Atomic Charges: The partial charges on the carbon, hydrogen, fluorine, and bromine atoms can indicate sites susceptible to nucleophilic or electrophilic attack.

Electron Density Distribution: This provides a detailed map of the electron distribution across the molecule.

Steric Parameters: These descriptors account for the size and shape of the molecule, which can influence its ability to interact with other molecules. Important steric parameters include:

Sterimol Parameters: These provide a more detailed description of the shape of substituents.

Molar Refractivity: This parameter is related to the volume of the molecule and its polarizability.

A typical QSAR study would involve calculating a set of these descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression, to derive an equation that correlates these parameters with an observed measure of reactivity (e.g., reaction rate constant).

Table 2: Example of Electronic and Steric Parameters for a QSAR Study Including this compound

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molecular Volume (ų) | Reactivity (log k) |

| 1,4-Dibromobenzene | -9.5 | -0.8 | 0.0 | 120.5 | -3.2 |

| 1-Bromo-4-fluorobenzene (B142099) | -9.4 | -0.7 | 1.4 | 110.2 | -2.9 |

| This compound | -9.6 | -0.9 | 2.1 | 130.8 | -3.5 |

| 1,2,4-Trichlorobenzene | -9.7 | -1.0 | 1.5 | 115.3 | -3.8 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the type of data used in a QSAR study. The reactivity values are representative of a generic electrophilic substitution reaction.

For this compound, the strong inductive electron-withdrawing effects of the fluorine and bromine atoms would be a dominant electronic factor, deactivating the ring towards electrophilic substitution. The steric bulk of the two bromine atoms would also play a significant role in directing the regioselectivity of reactions. A QSAR model could quantify these effects and allow for the prediction of reactivity for other, untested, halogenated benzenes.

Applications in Advanced Chemical Synthesis

Role as a Key Intermediate in Medicinal Chemistry and Pharmaceutical Synthesis

In the realm of medicinal chemistry, 2,4-Dibromo-1-fluorobenzene is a valuable precursor for creating a range of biologically active molecules. The differential reactivity of the bromine and fluorine substituents allows for stepwise and regioselective reactions, which is a critical aspect in the construction of complex organic compounds that form the basis of modern therapeutics. innospk.comchemimpex.com

This compound is primarily utilized as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). chemimpex.com Its structural framework is incorporated into molecules designed to treat a variety of conditions. Research and patent literature have identified its application in the synthesis of several classes of therapeutic agents. For instance, it is a starting material for creating antibacterial drugs, such as cyclosubstituted oxazolone (B7731731) derivatives, and novel antimicrobial compounds like phenylpropyl alcohol cycloheptanone. google.com Furthermore, it has been employed in the synthesis of macrocyclic proline-containing peptides, which are investigated as inhibitors of the hepatitis C virus. google.com The compound's utility lies in its ability to participate in cross-coupling reactions where the bromine atoms can be replaced to form new carbon-carbon or carbon-heteroatom bonds, a common strategy in pharmaceutical manufacturing.

| Therapeutic Area | Example Compound Class | Role of this compound |

| Antibacterial | Cyclosubstituted Oxazolone Derivatives | Core structural component |

| Antimicrobial | Phenylpropyl Alcohol Cycloheptanone | Key synthetic precursor |

| Antiviral (Hepatitis) | Macrocyclic Proline-Containing Peptides | Intermediate building block |

This table summarizes specific applications of this compound in the synthesis of pharmaceutical compounds as outlined in patent literature. google.com

Beyond established APIs, this compound is instrumental in the research and development of new therapeutic agents. Its halogenated structure is particularly useful for creating novel analogs of existing bioactive molecules. A notable example is its use in the synthesis of novel pyrethrin analogs. innospk.com While pyrethrins (B594832) are primarily known as insecticides, modifying their structure can lead to compounds with different biological activities for potential therapeutic applications. The defined positions of the bromine and fluorine atoms on the benzene (B151609) ring allow chemists to systematically alter the molecule's structure to explore structure-activity relationships, aiming to enhance efficacy or discover new therapeutic uses. innospk.com

Utility in Agrochemical and Pesticide Development

The agrochemical industry relies heavily on fluorinated organic compounds to develop effective and stable crop protection products. jst.go.jp this compound serves as a significant intermediate in this sector, contributing to the synthesis of various pesticides. chemimpex.com The presence of both bromine and fluorine can modulate the biological activity and stability of the final product. chemimpex.com

One of the most prominent applications of this compound is as a key intermediate in the synthesis of pyrethrins, a class of natural insecticides. innospk.com Pyrethrins are highly valued for their potent and rapid action against a wide range of insect pests, coupled with low toxicity to mammals. innospk.com Incorporating this compound into the synthetic pathway facilitates key chemical transformations, leveraging the compound's halogenated structure to improve the efficiency and specificity of the production process. innospk.com This makes it an essential component in manufacturing effective solutions for crop protection and household pest control.

While specific, widely-marketed herbicides and fungicides directly synthesized from this compound are not extensively detailed in public literature, its utility as an intermediate for agrochemicals is well-established. chemimpex.com The introduction of fluorine atoms into biologically active molecules is a common strategy in agrochemical development to enhance efficacy. Fluorine can affect parameters such as receptor binding, transport to the target site, and resistance to metabolic degradation. The chemical reactivity of this compound makes it a suitable building block for creating new herbicidal and fungicidal compounds, where its structure can be elaborated to produce complex active ingredients.

Contribution to Materials Science and Advanced Materials

The unique properties conferred by the carbon-fluorine bond, such as high thermal stability and chemical resistance, make organofluorine compounds highly desirable in materials science. rsc.org this compound contributes to this field as a building block for specialized, high-performance materials. chemimpex.combldpharm.com

It is used in the formulation of advanced polymers and resins. chemimpex.com The incorporation of this fluorinated monomer can significantly enhance the thermal stability and chemical resistance of the resulting polymer, which is crucial for materials used in demanding environments. chemimpex.comrsc.org Furthermore, its structure is leveraged in the development of flame retardants and polymer additives, where the presence of halogens helps to reduce the flammability of materials. chemimpex.com The compound is also listed as a building block for materials used in Organic Light Emitting Diodes (OLEDs) and other areas of polymer science, highlighting its versatility in the creation of next-generation electronic and structural materials. bldpharm.com

| Application Area | Function of this compound | Resulting Material Property |

| Polymers & Resins | Monomer / Building Block | Enhanced thermal stability, Chemical resistance |

| Flame Retardants | Additive / Precursor | Reduced flammability |

| OLEDs / Electronics | Organic Building Block | Component of functional materials |

This table outlines the roles of this compound in the development of advanced materials.

Functionalization for Polymer and Resin Development

This compound is utilized in the formulation of specialized polymers and resins, where it contributes to enhanced thermal stability and chemical resistance. The incorporation of this halogenated monomer can be achieved through various polymerization techniques, leading to materials with tailored properties for high-performance applications.

One area of investigation is the synthesis of fluorinated poly(arylene ether)s. These polymers are known for their excellent thermal and oxidative stability, as well as their desirable dielectric properties. The synthesis typically involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihaloarene. While direct polymerization of this compound in this manner is not commonly reported, its derivatives can serve as valuable monomers. For instance, the bromine atoms can be functionalized to introduce other reactive groups, which can then participate in polymerization reactions.

The general approach to synthesizing fluorinated poly(arylene ether)s is outlined in the following reaction scheme:

General Synthesis of Fluorinated Poly(arylene ether)s

| Reactants | Conditions | Product |

| Bisphenol, Activated Dihaloarene | Base (e.g., K2CO3), Aprotic Polar Solvent (e.g., NMP, DMAc), High Temperature | Poly(arylene ether) |

This table is a generalized representation of the synthesis of poly(arylene ether)s and does not depict a specific reaction involving this compound.

Application in Organic Electronics (e.g., OLEDs, Liquid Crystals)

While direct applications of this compound in commercially available organic electronic devices are not widely documented, its potential as a building block for the synthesis of novel materials for this sector is an area of academic interest. The synthesis of complex organic molecules with specific electronic and photophysical properties is crucial for the development of new organic light-emitting diodes (OLEDs) and liquid crystals.

The strategic placement of fluorine and bromine atoms on the benzene ring allows for selective functionalization through cross-coupling reactions. This enables the construction of larger conjugated systems, which are the fundamental components of many organic electronic materials. For example, the Suzuki or Stille coupling reactions can be used to introduce aryl or vinyl groups at the bromine positions, extending the π-conjugation of the molecule.

The development of new liquid crystalline materials often involves the synthesis of molecules with a rigid core and flexible side chains. The terphenyl unit, which can be synthesized from precursors like this compound, is a common rigid core in liquid crystal design.

Flame Retardant Formulations

Brominated compounds are widely used as flame retardants due to their ability to interfere with the radical chain reactions that occur during combustion. This compound can be used as a precursor in the synthesis of more complex brominated flame retardants. These flame retardants are often incorporated into polymers and resins to enhance their fire resistance.

The synthesis of brominated flame retardants can involve several chemical transformations. For example, the bromine atoms on this compound can be retained in the final product, or they can be used as handles to attach the molecule to a larger polymeric structure. An example of a class of brominated flame retardants is the polybrominated diphenyl ethers (PBDEs). While the synthesis of PBDEs does not directly start from this compound, the general principle of using brominated aromatic compounds is relevant.

Synthetic Building Block for Complex Molecular Architectures

The utility of this compound as a synthetic building block stems from the differential reactivity of its halogen substituents. The bromine atoms are readily susceptible to participation in a variety of cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, allowing for the formation of new carbon-carbon bonds. The fluorine atom, being less reactive in these transformations, often remains in the final product, imparting unique electronic properties.

Access to Functionalized Terphenyls

Functionalized terphenyls are an important class of compounds with applications in materials science, particularly in the development of liquid crystals and organic light-emitting diodes. The synthesis of these molecules often relies on sequential cross-coupling reactions to build the three-ring structure.

Research has shown that this compound can be a valuable starting material for the one-pot synthesis of fluorinated p-terphenyls through site-selective Suzuki-Miyaura reactions. researchgate.net The different reactivity of the two bromine atoms allows for a stepwise and controlled introduction of different aryl groups. The reaction with one equivalent of an arylboronic acid leads to the site-selective formation of a biphenyl (B1667301) intermediate. A subsequent reaction in the same pot with a different arylboronic acid can then yield an unsymmetrical fluorinated p-terphenyl. researchgate.net

General Scheme for the Synthesis of Fluorinated Terphenyls

| Step | Reactants | Catalyst/Conditions | Product |

| 1 | This compound, Arylboronic Acid (1 eq.) | Palladium Catalyst, Base | Monosubstituted Biphenyl Intermediate |

| 2 | Monosubstituted Biphenyl Intermediate, Second Arylboronic Acid | Palladium Catalyst, Base | Disubstituted Fluorinated Terphenyl |

This table illustrates the general synthetic strategy for producing terphenyls from this compound.

Synthesis of Oxygen-Benzofused Heterocycles

Oxygen-benzofused heterocycles, such as benzofurans and dibenzofurans, are prevalent structural motifs in many biologically active compounds and functional materials. The synthesis of these compounds can be achieved through various strategies, often involving intramolecular cyclization reactions.

While specific examples of the direct conversion of this compound to oxygen-benzofused heterocycles are not extensively documented in readily available literature, its potential as a precursor is evident. For instance, the bromine atoms can be used to introduce phenolic or other oxygen-containing functionalities via reactions like the Buchwald-Hartwig amination or Ullmann condensation. Subsequent intramolecular cyclization could then lead to the formation of the desired heterocyclic ring system.

For example, a hypothetical route to a substituted dibenzofuran (B1670420) could involve a double Ullmann-type coupling reaction. This would entail the reaction of this compound with a suitable dihydroxy-biphenyl derivative in the presence of a copper catalyst to form the two ether linkages required for the dibenzofuran core.

Environmental Fate and Degradation Pathways of Bromofluorobenzenes

Biodegradation Mechanisms

Biodegradation is a key process in the environmental attenuation of many organic pollutants. For halogenated aromatic compounds like bromofluorobenzenes, microbial activity is crucial, although the presence of multiple halogen substituents can render the molecule more resistant to attack.

Microbial Degradation Pathways (e.g., Ortho and Meta Ring Cleavage)

The microbial degradation of halogenated benzenes is predominantly an aerobic process. Bacteria, such as those from the Pseudomonas, and Burkholderia genera, initiate the breakdown by introducing hydroxyl groups onto the aromatic ring, a reaction catalyzed by oxygenase enzymes. microbe.comnih.gov This initial step is critical as it destabilizes the aromatic system and prepares it for cleavage.

The primary mechanism involves the conversion of the bromofluorobenzene to a substituted catechol. For instance, the degradation of fluorobenzene (B45895) by Rhizobiales sp. strain F11 proceeds through the formation of 4-fluorocatechol (B1207897) and catechol as intermediates. nih.gov Following this hydroxylation, the aromatic ring is opened through one of two main pathways:

Ortho (or intradiol) cleavage: The bond between the two hydroxyl-bearing carbon atoms is cleaved by a catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives. nih.gov This is a common pathway for the degradation of chlorocatechols and fluorocatechols. nih.govnih.gov

Meta (or extradiol) cleavage: The bond adjacent to one of the hydroxyl groups is cleaved by a catechol 2,3-dioxygenase. This pathway is often unproductive for halogenated catechols as it can lead to the formation of toxic dead-end products. nih.gov

In the case of fluorobenzene degradation, ortho cleavage is the productive pathway, while meta cleavage activity is not detected. nih.gov The resulting ring-cleavage products undergo further metabolism, which typically involves the removal of the halogen atoms (dehalogenation) and the channeling of the resulting intermediates into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov While specific pathways for 2,4-Dibromo-1-fluorobenzene have not been detailed, it is expected to follow a similar pattern of initial dioxygenase attack, formation of a di-substituted catechol, and subsequent ring cleavage, likely via the ortho pathway to avoid the formation of toxic metabolites.

| Degradation Stage | Key Enzyme Type | Intermediate(s) | Ring Cleavage Pathway | Reference |

|---|---|---|---|---|

| Initial Attack | Dioxygenase | Bromofluorodihydrodiol | N/A | nih.gov |

| Dehydrogenation | Dehydrogenase | Bromofluorocatechol | N/A | nih.gov |

| Ring Cleavage | Catechol 1,2-dioxygenase | Bromo-fluoro-cis,cis-muconate | Ortho | nih.gov |

| Ring Cleavage | Catechol 2,3-dioxygenase | (Potential for toxic products) | Meta | nih.gov |

Co-metabolic Transformation Studies

Co-metabolism is the process where a microorganism degrades a compound (a co-metabolite) from which it derives no energy or nutrients, while simultaneously growing on a different substrate. wikipedia.orgenviro.wiki This is a significant mechanism for the degradation of recalcitrant environmental pollutants that cannot serve as a sole carbon source for microorganisms. enviro.wiki

The degradation of many halogenated organic compounds often occurs through co-metabolism. For example, bacteria growing on a primary substrate like methane (B114726) or propane (B168953) can produce broad-specificity enzymes, such as methane monooxygenase, that can fortuitously degrade other compounds like chlorinated solvents. wikipedia.org In the context of bromofluorobenzenes, a microbe utilizing a simple aromatic compound like toluene (B28343) or benzene (B151609) for growth might produce oxygenases that can also initiate the degradation of this compound.

Studies have shown that microbial consortia are often more effective than single strains at degrading mixtures of pollutants, suggesting syntrophic relationships where the metabolic products of one organism are utilized by another. mdpi.com For instance, the degradation of brominated flame retardants by a four-strain consortium required the presence of all four strains and an additional carbon source, indicating a co-metabolic and syntrophic interaction. mdpi.com This suggests that in a contaminated environment, the biodegradation of this compound may depend on the presence of other, more easily degradable organic compounds that can support microbial growth and induce the necessary degradative enzymes.

Photodegradation Studies

In the upper layers of aquatic systems and in the atmosphere, photodegradation by sunlight is a significant abiotic pathway for the transformation of halogenated aromatic compounds. The process is initiated by the absorption of photons, leading to electronically excited states that can undergo dissociation, primarily through the cleavage of the carbon-halogen bond.

Photochemistry of Excited States and Dissociation Mechanisms

The photochemistry of bromofluorobenzenes is dictated by the properties of their low-lying electronic excited states. lu.se Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), typically a ππ* state, which is characterized by the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

The primary dissociation mechanism for bromobenzenes involves the cleavage of the carbon-bromine (C-Br) bond. nih.govresearchgate.net This occurs through a process called predissociation. The initially populated bound ππ* state can cross over to a repulsive πσ* state. The πσ* state is characterized by having an electron in a σ* antibonding orbital localized along the C-Br bond axis. Population of this repulsive state leads to rapid fission of the C-Br bond, releasing a bromine atom and a fluorophenyl radical. lu.se The efficiency of this process is a key determinant of the compound's atmospheric lifetime.

| Process | Description | Key Electronic States Involved | Primary Outcome | Reference |

|---|---|---|---|---|

| Photoexcitation | Absorption of a UV photon. | Ground State (S₀) → Excited Singlet State (S₁, ππ) | Formation of an excited molecule. | lu.se |

| Intersystem Crossing / Predissociation | Transition from the initially excited state to a dissociative state. | ππ state → πσ* state | Molecule is on a repulsive potential energy surface. | lu.se |

| Dissociation | Cleavage of the carbon-halogen bond. | πσ* state | Formation of a bromine atom and a fluorophenyl radical. | nih.gov |

Influence of Halogen Position and Number on Photodissociation Rates

Research into the photochemistry of various bromofluorobenzenes has revealed clear trends regarding the influence of halogen substitution on the dissociation dynamics.

The number of fluorine substituents has a more pronounced effect on the dissociation rate than their specific position on the benzene ring. lu.se Increasing the number of fluorine atoms on the bromobenzene (B47551) molecule leads to a faster dissociation rate. This is because fluorine substitution lowers the energy of the repulsive πσ* state relative to the bound ππ* state. This smaller energy gap facilitates a more efficient crossing between the two states, accelerating the C-Br bond cleavage. lu.se

The position of the bromine atoms also influences the photodissociation rate. Studies on dibromobenzenes have shown that the rate of dissociation increases with decreasing distance between the bromine atoms on the phenyl ring. researchgate.net This suggests that ortho and meta isomers may dissociate faster than para isomers. Therefore, for this compound, the presence of two bromine atoms is expected to result in a faster photodissociation rate compared to monobrominated fluorobenzenes.

Environmental Monitoring and Ecotoxicity Considerations

Due to their persistence and potential for bioaccumulation, monitoring for halogenated benzenes in the environment is important for assessing exposure and risk. epa.govnih.gov Techniques such as gas chromatography and high-performance liquid chromatography (HPLC) are used to detect and quantify these compounds in various matrices like water, soil, and biological tissues. nih.gov

The ecotoxicity of bromofluorobenzenes is a significant concern. While specific data for this compound is limited, information on related compounds provides insight into its potential environmental impact. Halogenated benzenes are generally characterized by low water solubility and a tendency to partition into fatty tissues, suggesting a potential for bioaccumulation. fishersci.comnbinno.com

Studies on 1,4-dibromobenzene (B42075), an isomer of dibromobenzene, show that it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comsigmaaldrich.com The bioconcentration factor (BCF) for 1,4-dibromobenzene in mosquito fish has been measured at 220, indicating a moderate potential to accumulate in aquatic life. sigmaaldrich.com Similarly, 1-bromo-4-fluorobenzene (B142099) is also recognized as a hazard to aquatic life. epa.gov Given these findings, it is reasonable to infer that this compound also poses a risk to aquatic ecosystems. Its persistence, combined with its potential for bioaccumulation and toxicity, underscores the importance of understanding its environmental fate to mitigate potential ecological harm.

Persistence and Mobility in Environmental Compartments

Detailed environmental fate and degradation studies specifically for this compound are not extensively documented in publicly available literature. However, by examining the behavior of structurally similar compounds, such as other bromofluorobenzenes and brominated aromatic compounds, its likely environmental persistence and mobility can be inferred.

Halogenated aromatic compounds are generally characterized by their chemical stability, which can lead to persistence in various environmental compartments. chem-iso.com The carbon-bromine and carbon-fluorine bonds are strong, making the compound resistant to natural degradation processes. Once released into the environment, bromofluorobenzenes can undergo transformations like photodegradation, hydrolysis, and biodegradation, but these processes may be slow. chem-iso.com Due to this stability, compounds like 4-bromofluorobenzene can persist for extended periods. chem-iso.com

The mobility of a chemical in the environment dictates its potential for transport and widespread distribution. nih.gov This is largely influenced by its sorption capacity to soils and sediments and its water solubility. nih.gov Brominated aromatic compounds, particularly those with multiple halogen substituents, tend to be hydrophobic (lipophilic), meaning they have low water solubility and a high affinity for organic matter in soil and sediment. gdut.edu.cn This suggests that this compound would likely adsorb to soil and sediment particles, which can limit its mobility in water. However, its moderate lipophilicity, as suggested by a LogP value of 3.61 for the similar compound 4-bromofluorobenzene, indicates it is not immobile.

Interactive Data Table: Predicted Mobility of Halogenated Benzenes

The following table provides data on related compounds to infer the potential environmental mobility of this compound.

| Compound Name | Molecular Formula | Water Solubility | Log K_ow (Octanol-Water Partition Coefficient) | Environmental Implication |

| 4-Bromofluorobenzene | C₆H₄BrF | Low (136-193 mg/L) | ~3.61 | Moderate lipophilicity suggests potential for bioaccumulation and sorption to organic matter, limiting but not preventing mobility in water. chem-iso.comgregknowswater.com |

| Hexabromobenzene (B166198) | C₆Br₆ | Very Low | ~6.5 | High lipophilicity indicates strong sorption to soil and sediment, leading to low mobility but high persistence and bioaccumulation potential. nih.gov |

| Pentabromoethylbenzene | C₈H₅Br₅ | Very Low | N/A | Ranked as persistent and liable to bioaccumulate, suggesting limited mobility but long-term environmental presence. unimib.it |

Assessment of Brominated Compound Impact on Ecosystems